N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide
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Description
The compound appears to contain an 8-azabicyclo[3.2.1]oct-2-ene moiety . This structure is a bicyclic compound, meaning it contains two fused rings. In this case, one of the rings is a six-membered ring with one nitrogen atom (making it an azabicyclo compound), and the other is a three-membered ring .
Molecular Structure Analysis
The 8-azabicyclo[3.2.1]oct-2-ene moiety suggests that the compound has a bicyclic structure with a three-membered ring fused to a six-membered ring . The exact 3D structure would depend on the specific arrangement of the other components of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the bicyclic structure could impact its boiling point, melting point, and solubility .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The research has delved into synthetic methodologies, including intramolecular hydrogen abstraction reactions promoted by N-radicals in carbohydrates for the synthesis of chiral bicyclic ring systems. Such methods enable selective oxidation of carbohydrate skeletons, offering pathways to synthesize protected N,O-uloses (Francisco, Herrera, & Suárez, 2003). Similarly, the copper-catalyzed aminative aza-annulation of enynyl azide using N-fluorobenzenesulfonimide (NFSI) as an amination reagent showcases an efficient route to access diverse aminonicotinates through direct C-N bond-coupling processes (Reddy, Prajapti, & Ranjan, 2018).
Enzyme Inhibition and Potential Therapeutic Applications
On the biological front, compounds with structures related to or inspired by N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide have been explored for enzyme inhibition properties. For example, benzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. The introduction of a fluorine atom has been shown to preserve COX-2 potency while notably increasing selectivity (Hashimoto et al., 2002). Moreover, the discovery of orally bioavailable inhibitors targeting tyrosine threonine kinase (TTK) for anticancer applications reflects the compound's potential in therapeutic settings (Liu et al., 2015).
Catalysis and Organic Transformations
Catalysis research featuring related compounds includes the Cu(I)-catalyzed aminative aza-annulation and copper-catalyzed intermolecular aminoazidation of alkenes, offering efficient approaches to synthesize valuable amine derivatives (Zhang & Studer, 2014). These methodologies highlight the versatility of such compounds in facilitating complex organic transformations.
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-18-9-1-2-10-19(18)27(25,26)22-15-6-3-5-14(13-15)20(24)23-16-7-4-8-17(23)12-11-16/h1-7,9-10,13,16-17,22H,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZWWNBLNVJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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